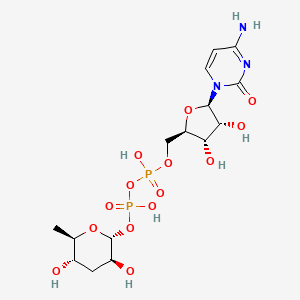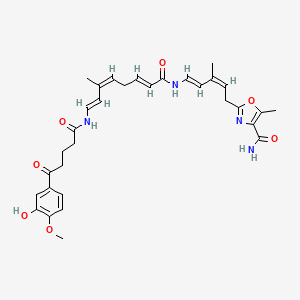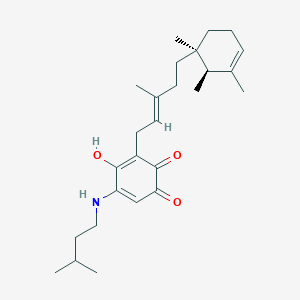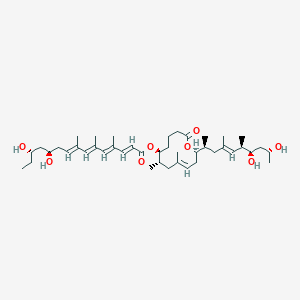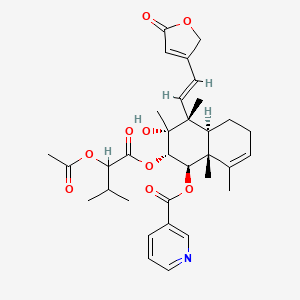
Scutebarbatine L(rel)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scutebarbatine L(rel) is a diterpene lactone. It has a role as a metabolite.
Scientific Research Applications
Cytotoxic Activities Against Cancer
Scutebarbatine L, as a neo-clerodane diterpenoid alkaloid isolated from Scutellaria barbata, has demonstrated significant cytotoxic activities against various human cancer cell lines. This includes nasopharyngeal (HONE-1), oral epidermoid carcinoma (KB), and colorectal carcinoma (HT29) cells, with IC50 values ranging from 3.2 to 8.3 µM (Dai, Liang, Ren, Liu, & Shen, 2008). Additional studies have confirmed these cytotoxic effects on different human cancer lines, reinforcing the potential of Scutebarbatine L as an anti-cancer agent (Dai, Tao, Liu, Jiang, & Shen, 2006), (Dai, Peng, Shen, Zhang, & Ren, 2011).
Antitumor Activity on A549 Cells
Scutebarbatine L has shown significant antitumor effects on A549 cells (human lung carcinoma), both in vitro and in vivo. This activity is achieved through apoptosis, primarily mediated by the mitochondrial pathway. The compound can regulate the expression of cytochrome c, caspase-3, and 9, and Bcl-2 in A549 cells, indicating a specific pathway of action against lung cancer (Yang, Xu, Xu, Zhang, & Xu, 2014).
Antimicrobial Action Mechanisms
Docking studies have been performed on Scutebarbatine L and related compounds to evaluate their affinity to bacterial proteins. These studies suggest that the main mechanism of action of these alkaloids, including Scutebarbatine L, is the inhibition of cell wall synthesis. This provides insight into potential antibacterial applications (SriDharani, Ranjitha, Sripathi, AliMuhammadK, & Ravi, 2016).
Activation of MAPK and ER Stress Signaling Pathways in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cells, Scutebarbatine L has been shown to inhibit cell growth and induce apoptosis through the activation of MAPK and ER stress signaling pathways. This suggests a broad spectrum of therapeutic potential against various forms of cancer (Feng, Qi, Li, & Fei, 2021).
Inhibitory Effects on Colon Cancer
Scutebarbatine L, among other compounds from Scutellaria barbata, has been studied for its inhibitory effects on human colon cancer cell lines, such as LoVo. These studies have provided insights into the molecular mechanisms of its inhibitory effects, revealing potential therapeutic applications for colon cancer (Goh, Lee, & Ong, 2005).
properties
Product Name |
Scutebarbatine L(rel) |
|---|---|
Molecular Formula |
C33H41NO9 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
[(1R,2S,3R,4R,4aS,8aR)-2-(2-acetyloxy-3-methylbutanoyl)oxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C33H41NO9/c1-19(2)26(41-21(4)35)30(38)43-28-27(42-29(37)23-11-9-15-34-17-23)32(6)20(3)10-8-12-24(32)31(5,33(28,7)39)14-13-22-16-25(36)40-18-22/h9-11,13-17,19,24,26-28,39H,8,12,18H2,1-7H3/b14-13+/t24-,26?,27+,28+,31-,32+,33+/m1/s1 |
InChI Key |
QLQRVRCHRRIMMB-ZDYHSNSLSA-N |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C(C(C)C)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C(C(C)C)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



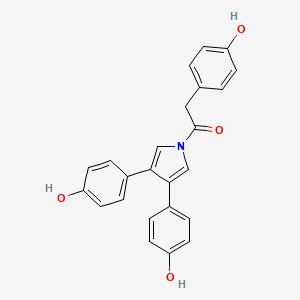
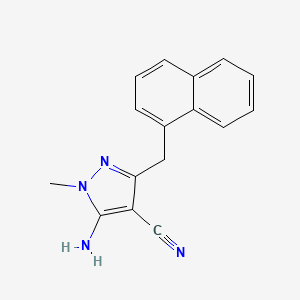
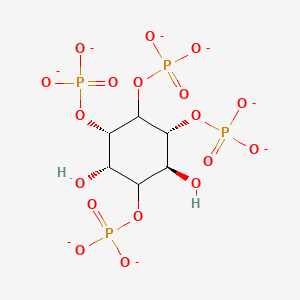
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)

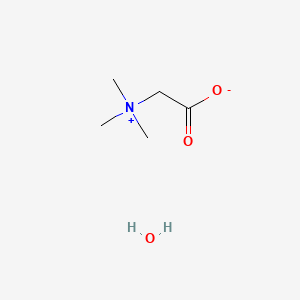
![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)
